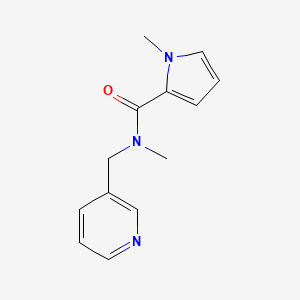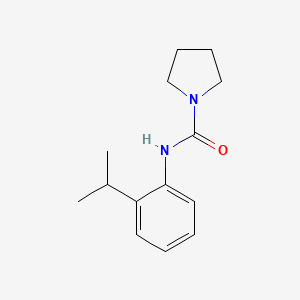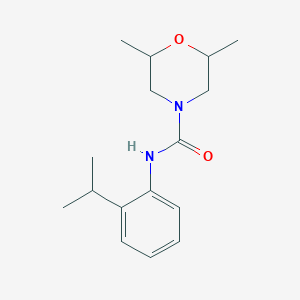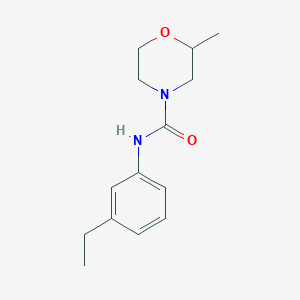
1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinones and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of cellular signaling pathways. 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to interact with several key proteins involved in neurodegenerative diseases, including beta-amyloid and alpha-synuclein.
Biochemical and Physiological Effects
1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein aggregation, the modulation of cellular signaling pathways, and the protection of dopaminergic neurons. Additionally, 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to be well-tolerated in animal models, which is an important consideration for potential therapeutic applications. However, one limitation of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one. One area of interest is in the development of novel therapeutic agents based on the structure of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one and its potential applications in other disease states. Finally, research is needed to optimize the synthesis method of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one and to explore alternative methods for its production.
Métodos De Síntesis
The synthesis of 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one involves the reaction of 2-methylpiperidine-1-carboxylic acid with 2-pyridone in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methyl iodide to obtain the final compound, 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one. This synthesis method has been optimized for high yields and purity and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to exhibit a range of potential therapeutic applications in scientific research. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one has been found to protect against dopaminergic neuron loss in Parkinson's disease models.
Propiedades
IUPAC Name |
1-methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-3-4-8-15(10)13(17)11-6-7-12(16)14(2)9-11/h6-7,9-10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJSQVDPAVIXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(2-methylpiperidine-1-carbonyl)pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


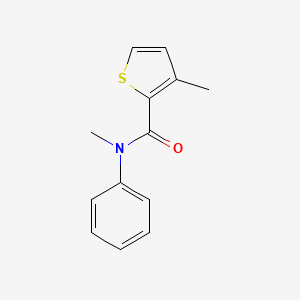

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)

